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molecular formula C10H12O4 B017224 3-Hydroxy-4-methoxybenzenepropanoic acid CAS No. 1135-15-5

3-Hydroxy-4-methoxybenzenepropanoic acid

Cat. No. B017224
M. Wt: 196.2 g/mol
InChI Key: ZVIJTQFTLXXGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06818243B2

Procedure details

To a chemical reactor for hydrogenation under elevated pressure, 3-(3-hydroxy-4-methoxyphenyl)propionic acid (5.09 g, 25.9 mmol), pivalic acid anhydride (14.3 g, 76.6 mmol) and tetrahydrofuran (64 ml) were introduced, and thereafter the mixture was bubbled with nitrogen gas for 10 minutes. Palladium acetate (57 mg, 0.254 mmol) and triphenyl phosphine (349 mg, 1.33 mmol) were added thereto, and the mixture was bubbled with nitrogen gas for 20 minutes to substitute nitrogen gas completely for the gas in the system of reaction, whereby the system was filled with nitrogen gas. Next, hydrogen gas was added thereinto to substitute hydrogen gas for the gas in the system, and then the mixture was stirred under hydrogen pressure of 5.4 MPa at 80° C. for 24 hours for reaction. Thus obtained reaction solution was concentrated under reduced pressure to remove tetrahydrofaran by distillation. The remaining residue was purified with a silica gel column chromatography. The eluted fractions containing the object compound were concentrated under reduced pressure to obtain crude 3-(3-hydroxy-4-methoxyphenyl)propionaldehyde (2.26 g, 12.5 mmol, yield: 48%) in a slightly yellow colored solid form.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
349 mg
Type
reactant
Reaction Step Four
Quantity
57 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12](O)=[O:13])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].C(OC(=O)C(C)(C)C)(=O)C(C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[H][H]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCCC1>[OH:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][CH:12]=[O:13])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:4.5.6|

Inputs

Step One
Name
Quantity
5.09 g
Type
reactant
Smiles
OC=1C=C(C=CC1OC)CCC(=O)O
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OC(C(C)(C)C)=O
Name
Quantity
64 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
349 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
57 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen pressure of 5.4 MPa at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was bubbled with nitrogen gas for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the mixture was bubbled with nitrogen gas for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
in the system of reaction, whereby the system
ADDITION
Type
ADDITION
Details
was filled with nitrogen gas
CUSTOM
Type
CUSTOM
Details
for reaction
CUSTOM
Type
CUSTOM
Details
Thus obtained reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofaran
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified with a silica gel column chromatography
ADDITION
Type
ADDITION
Details
The eluted fractions containing the object compound
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C=C(C=CC1OC)CCC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.5 mmol
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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